molecular formula C12H14O4 B2965905 1-(3,4-Dimethoxyphenyl)butane-1,3-dione CAS No. 13298-49-2

1-(3,4-Dimethoxyphenyl)butane-1,3-dione

Cat. No. B2965905
CAS RN: 13298-49-2
M. Wt: 222.24
InChI Key: WIPDJSMZXOYFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)butane-1,3-dione is a chemical compound with the molecular formula C12H14O4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione involves several steps. One method involves dissolving the starting material in ethyl acetate, adding sodium amide, and heating the mixture to 60°C . Another method involves using sodium hydride in cyclohexane at 80°C .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione can be represented by the SMILES string O=C(CC©=O)C1=CC(OC)=C(OC)C=C1 .


Chemical Reactions Analysis

The chemical reactions involving 1-(3,4-Dimethoxyphenyl)butane-1,3-dione are complex. For example, one reaction involves the use of sodium nitrite in water and acetic acid at 0 - 20°C .


Physical And Chemical Properties Analysis

1-(3,4-Dimethoxyphenyl)butane-1,3-dione has a molecular weight of 222.24 . Its physical and chemical properties, such as melting point, boiling point, and density, are predicted to be 71-72 °C, 347.5±27.0 °C, and 1.116±0.06 g/cm3, respectively .

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Methods

    1,4-Diphenyl substituted butane 1,4-dione, a compound related to 1-(3,4-Dimethoxyphenyl)butane-1,3-dione, is synthesized using a photo redox-mediated one-pot method. This process involves the dimerization of styrene followed by oxidation, utilizing Mo and W based polyoxometalates as catalysts under UV-light. This approach is both economical and scalable (Das, Lai, Mallick, & Roy, 2016).

  • Structural and Spectroscopic Analysis

    The compound 1-(3,4-di­methoxy­phenyl)­propane-1,2-dione demonstrates unique structural properties, where the O atom of the distal carbonyl group is displaced from the plane defined by the proximal C=O double bond and the aromatic entity. This arrangement results in a stereogenic C—C axis, as characterized by X-ray diffraction and spectroscopic methods (Hartung, Špehar, Svoboda, & Fuess, 2004).

Application in Material Science and Chemistry

  • Corrosion Inhibition

    Spirocyclopropane derivatives, including compounds similar to 1-(3,4-Dimethoxyphenyl)butane-1,3-dione, have been studied for their ability to inhibit corrosion of mild steel in acidic environments. These inhibitors work by adsorbing onto the steel surface, involving both physical and chemical processes. Their effectiveness is linked to the π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group (Chafiq et al., 2020).

  • Synthesis of Complexes

    The synthesis of nickel(II) macrocyclic and open-chain complexes using 1-phenyl-butane-1,3-dione mono-S-methylisothiosemicarbazone templates highlights another application. These complexes are characterized by X-ray diffraction, revealing their square-planar structure, and studied for their electronic, IR, NMR, and mass spectra properties (Gradinaru et al., 2001).

Analytical Chemistry Applications

  • Copper Selective Electrodes

    1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, a compound structurally related to 1-(3,4-Dimethoxyphenyl)butane-1,3-dione, is used as an ionophore for copper-selective poly(vinyl) chloride membrane electrodes. This demonstrates the utility of such compounds in analytical chemistry, particularly in the detection and quantification of copper ions (Kopylovich, Mahmudov, & Pombeiro, 2011).

  • Photometric Determination of Copper(II)

    Azoderivatives of ethyl acetoacetate, which share a similar β-diketone structure with 1-(3,4-Dimethoxyphenyl)butane-1,3-dione, have been synthesized and used for the photometric determination of copper(II) in nickel alloys. This showcases the role of such compounds in photometric analytical methods (Makhmudov, Alieva, Gadzhieva, & Chyragov, 2008).

Safety And Hazards

This compound is used for research and development purposes only and is not intended for medicinal, household, or other uses . It is classified as a warning class substance with hazard statements H302-H315-H319-H335 .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(13)6-10(14)9-4-5-11(15-2)12(7-9)16-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPDJSMZXOYFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)butane-1,3-dione

Synthesis routes and methods

Procedure details

3.9 g of sodium hydride were initially introduced into 150 ml of cyclohexane, and a solution of 15 g of 1-(3,4-dimethoxyphenyl)ethanone in 16.3 ml of ethyl acetate was added. The reaction solution was boiled at 80° C. for 1 h, after which acetic acid was added and the whole was extracted with MTB-ether. The MTB-ether phase was dried over magnesium sulfate and subjected to rotary evaporation. The residue was chromatographed through silica gel (ethyl acetate/heptane 1/6). The following was obtained: 41 C12H14O4 (222.24); MS (ESI) 223 (M+H)
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
16.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C12H14O4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Citations

For This Compound
3
Citations
K Okuma, Y Tanabe, N Nagahora… - Bulletin of the Chemical …, 2015 - journal.csj.jp
2,3-Benzodiazepines were synthesized by two-step or one-pot reactions from aryne precursors. Reaction of 2-(trimethylsilyl)aryl triflates with β-diketones in the presence of CsF gave …
Number of citations: 10 www.journal.csj.jp
K Okuma, Y Tanabe, R Itoyama, N Nagahora… - Chemistry Letters, 2013 - journal.csj.jp
Novel one-pot synthesis of 2,3-benzodiazepines from aryne precursors was accomplished. Tofisopam, well-known anxiolytics, could be synthesized via C–C bond insertion of 4,5-…
Number of citations: 11 www.journal.csj.jp
J Yan, J Hu, A Liu, L He, X Li, H Wei - Bioorganic & medicinal chemistry, 2017 - Elsevier
By fusing donepezil and curcumin, a novel series of compounds were obtained as multitarget-directed ligands against Alzheimer’s disease. Among them, compound 11b displayed …
Number of citations: 56 www.sciencedirect.com

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